

## Unveiling the Steroid-Sparing Potential of Zetomipzomib Maleate: A Cc

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Corticosteroids have long been a cornerstone in the management of autoimmune diseases, prized for their potent anti-inflammatory and immunosupper fraught with a well-documented and burdensome side-effect profile. The quest for "steroid-sparing" therapies, which can reduce or eliminate the need disease control, is a paramount objective in autoimmune disease research and development. **Zetomipzomib Maleate** (formerly KZR-616), a novel, fi has emerged as a promising candidate in this arena. This guide provides an objective comparison of Zetomipzomib's steroid-sparing potential agains and lupus nephritis, supported by available clinical trial data and a detailed exploration of its mechanism of action.

### Mechanism of Action: A Targeted Approach to Immune Modulation

Zetomipzomib selectively and irreversibly inhibits the LMP7 (low molecular mass polypeptide 7) and LMP2 (low molecular mass polypeptide 2) subun immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and induced by pro-inflammatory cytokir broad immunomodulatory effect rather than general immunosuppression.[5]

Downstream effects of LMP7 and LMP2 inhibition include:

- Reduced Pro-inflammatory Cytokine Production: Inhibition of the immunoproteasome has been shown to block the production of a wide array of pro
- Modulation of T-Cell and B-Cell Function: Zetomipzomib impairs T-cell activation and polarization of T helper (Th) cells, and can induce apoptosis in restraining the ERK signaling pathway.[3][4]

This targeted mechanism of action provides a strong rationale for its potential to control autoimmune-mediated inflammation while minimizing the broadcorticosteroid use.



Click to download full resolution via product page

Caption: Zetomipzomib's mechanism of action.

# Steroid-Sparing Potential in Autoimmune Hepatitis (AIH): The PORTOLA Trial

The Phase 2a PORTOLA trial (NCT05569759) evaluated the efficacy and safety of Zetomipzomib in patients with autoimmune hepatitis who had an in of care.



# Validation & Comparative

Check Availability & Pricing

#### **Experimental Protocol: PORTOLA Trial**

- Study Design: A multi-center, randomized, double-blind, placebo-controlled study with an open-label extension.
- Patient Population: Adults with a clinical diagnosis of AIH and signs of active disease despite standard-of-care therapy for ≥3 months or a disease f
- Intervention: Zetomipzomib or placebo administered subcutaneously once weekly for 24 weeks, in addition to a tapering course of glucocorticoids.
- · Primary Efficacy Endpoint: The proportion of patients who achieved a complete biochemical response (normalization of ALT, AST, and IgG) without

Quantitative Data: Zetomipzomib vs. Placebo in AIH

| Outcome                                          | Zetomipzomib (60 mg) | Placebo |
|--------------------------------------------------|----------------------|---------|
| Complete Remission & Steroid Taper to ≤5 mg/day  | 31.3%                | 0%      |
| Complete Remission & Complete Steroid Withdrawal | 18.8%                | 0%      |

These results from the PORTOLA trial demonstrate a statistically significant steroid-sparing effect of Zetomipzomib in a difficult-to-treat AIH patient po

## Steroid-Sparing Potential in Lupus Nephritis (LN): The MISSION Trial

The Phase 1b/2 MISSION trial (NCT03393013) assessed the safety, tolerability, and exploratory efficacy of Zetomipzomib in patients with active systenephritis.

#### **Experimental Protocol: MISSION Trial**

- Study Design: An open-label, multi-center, dose-escalation study.
- Patient Population: Patients with active SLE with or without nephritis. The Phase 2 portion focused on patients with active proliferative (Class III/IV)
- Intervention: Zetomipzomib administered subcutaneously once weekly for 24 weeks in addition to stable background therapy.
- · Primary Efficacy Endpoint (Phase 2): Proportion of patients achieving a 50% or greater reduction in urine protein to creatinine ratio (UPCR) at weel

Ouantitative Data: Zetomipzomib in LN

| Outcome                                                | Zetomipzomib              |
|--------------------------------------------------------|---------------------------|
| Mean Reduction in Background Corticosteroid Use        | 53%                       |
| Patients Achieving Daily Corticosteroid Dose of ≤10 mg | 82.4% (14 of 17 patients) |

The MISSION trial provides evidence for Zetomipzomib's ability to significantly reduce the corticosteroid burden in patients with active lupus nephritis

## **Comparison with Steroid-Sparing Alternatives**

To provide context for Zetomipzomib's performance, it is essential to compare its steroid-sparing effects with those of established alternatives in the re

### **Autoimmune Hepatitis: Comparison with Azathioprine**

Azathioprine is a purine analogue commonly used as a steroid-sparing agent in AIH. While direct head-to-head trials with Zetomipzomib are not yet a Combination therapy with prednisone and azathioprine has been shown to have equivalent efficacy to prednisone alone but with significantly fewer st maintenance of remission, increasing the azathioprine dose to 2mg/kg daily is a strategy to spare steroids.[6]

| Therapy                         | Steroid-Sparing Outcome                                                                        |
|---------------------------------|------------------------------------------------------------------------------------------------|
| Zetomipzomib (PORTOLA Trial)    | 18.8% achieved complete steroid withdrawal at 24 weeks.                                        |
| Azathioprine (Standard of Care) | Used in combination to reduce steroid-related side effects; do strategy during maintenance.[6] |



### Lupus Nephritis: Comparison with Mycophenolate Mofetil (MMF) and Cyclophosphamide

Mycophenolate mofetil and cyclophosphamide are standard-of-care immunosuppressants used in the induction and maintenance treatment of lupus r corticosteroid exposure.

A real-world study comparing MMF and intravenous cyclophosphamide (CYC) as induction therapy for lupus nephritis showed that patients in the MM prednisone at 6 months ( $15.7 \pm 5.2$  mg/day vs.  $18.6 \pm 11.3$  mg/day for CYC) and at 12 months ( $9.6 \pm 3.3$  mg/day vs.  $11.2 \pm 5.5$  mg/day for CYC).[7] In MMF was found to be superior to intravenous cyclophosphamide for inducing renal remission.[8]

| Therapy                      | Steroid-Sparing Outcome                                                            |
|------------------------------|------------------------------------------------------------------------------------|
| Zetomipzomib (MISSION Trial) | 53% mean reduction in background corticosteroid use; 82.49 mg.                     |
| Mycophenolate Mofetil        | Associated with a lower daily prednisone dose at 6 and 12 m                        |
| Cyclophosphamide             | Standard of care, but generally associated with a higher stern induction phase.[7] |

```
digraph "Experimental_Workflow_PORTOLA" {
  graph [rankdir="TB", splines=ortho, nodesep=0.4];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2];
  edge [arrowhead=normal, color="#4285F4", penwidth=1.5];

Start [label="Patient Screening\n(Active AIH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
  Randomization [label="Randomization (2:1)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
  Zeto_Arm [label="Zetomipzomib (60mg weekly)\n+ Steroid Taper", fillcolor="#4285F4", fontcolor="#FFFFFF"];
  Placebo_Arm [label="Placebo\n+ Steroid Taper", fillcolor="#5F6368", fontcolor="#FFFFFF"];
  Treatment [label="24-Week Treatment Period", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];
  Endpoint [label="Primary Endpoint Assessment\n(Week 24)\nComplete Biochemical Response", shape=ellipse, fillcolor="#Den-Label Extension", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];
```

```
Start -> Randomization;
Randomization -> Zeto_Arm;
Randomization -> Placebo_Arm;
Zeto_Arm -> Treatment;
Placebo_Arm -> Treatment;
Treatment -> Endpoint;
Endpoint -> OLE;
}
```

Caption: PORTOLA Trial Workflow.

#### Conclusion

The available clinical trial data for **Zetomipzomib Maleate** demonstrates a significant and clinically meaningful steroid-sparing potential in both autoir mechanism of action, targeting the immunoproteasome, offers a differentiated approach to immune modulation that appears to translate into a reduce

While direct comparative trials with all standard-of-care alternatives are needed for a definitive conclusion, the initial data suggests that Zetomipzomik promising. For researchers and drug development professionals, Zetomipzomib represents a compelling therapeutic candidate that warrants further in autoimmune conditions where corticosteroid toxicity is a major clinical challenge. The ongoing and future clinical development of Zetomipzomib will be evolving treatment landscape of autoimmune diseases.



# Validation & Comparative

Check Availability & Pricing

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Mycophenolate mofetil versus cyclophosphamide for induction treatment of lupus nephritis. | Rheumatology [rheumatology.ucsf.edu]
- 3. Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis PubMed [pubmed.ncbi.nlm.nih.gc
- 5. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Comparison of the Effectiveness and Safety of Mycophenolate Mofetil and Cyclophosphamide in Lupus Nephritis: Evidence from a Real-World S
- 8. Efficacy and safety of mycophenolate mofetil versus cyclophosphamide for induction therapy of lupus nephritis: a meta-analysis of randomized c [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Steroid-Sparing Potential of Zetomipzomib Maleate: A Comparative Analysis]. BenchChem, [202 [https://www.benchchem.com/product/b10831845#validation-of-zetomipzomib-maleate-s-steroid-sparing-potential]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com